Cas no 2090528-82-6 (1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)-)
![1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)- structure](https://ja.kuujia.com/scimg/cas/2090528-82-6x500.png)
1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)-
-
- インチ: 1S/C11H17N3/c1-9(2)14-6-5-13-7-10-3-4-12-8-11(10)14/h3-4,8-9,13H,5-7H2,1-2H3
- InChIKey: LMCNXWNIMRMHSH-UHFFFAOYSA-N
- ほほえんだ: N1CC2C=CN=CC=2N(C(C)C)CC1
1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-369765-1.0g |
1-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[3,4-e][1,4]diazepine |
2090528-82-6 | 1.0g |
$0.0 | 2023-03-02 |
1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)- 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
5. Book reviews
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)-に関する追加情報
1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)- (CAS No. 2090528-82-6)
The compound 1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)- (CAS No. 2090528-82-6) is a structurally unique heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of diazepines, which are seven-membered rings containing two nitrogen atoms. The pyrido[3,4-e]diazepine framework is particularly interesting due to its fused bicyclic structure, combining a pyridine ring with a diazepine ring. This structural arrangement imparts unique electronic and steric properties to the molecule.
Recent studies have highlighted the importance of heterocyclic compounds like this in drug discovery. The diazepine core is known for its ability to form hydrogen bonds and participate in π-π interactions, making it a valuable scaffold for designing bioactive molecules. The substituent at position 1, specifically the (1-methylethyl) group (also known as an isopropyl group), plays a crucial role in modulating the compound's physical and chemical properties. This substituent enhances the molecule's lipophilicity, which is often desirable in drug candidates to improve their absorption and permeability.
The synthesis of 1H-Pyrido[3,4-e]-1,4-diazepine derivatives has been explored through various methodologies. One common approach involves the cyclization of appropriately substituted amino pyridines under specific reaction conditions. The introduction of the isopropyl group can be achieved through alkylation or acylation reactions, depending on the desired regiochemistry and stereochemistry. Researchers have also investigated the use of microwave-assisted synthesis to optimize reaction conditions and improve yields.
From a pharmacological perspective, this compound has shown promise in several areas. For instance, its ability to act as a neurotransmitter reuptake inhibitor makes it a potential candidate for treating conditions such as depression and anxiety. Additionally, studies have demonstrated that certain derivatives exhibit antioxidant properties, which could be exploited in the development of anti-inflammatory agents or neuroprotective drugs.
The diazepine ring system is also known for its potential as a template for designing GABA receptor agonists, which are widely used in the treatment of epilepsy and other neurological disorders. The fused pyridine ring further enhances the compound's versatility by introducing additional functional groups that can interact with biological targets.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its binding affinity towards various protein targets and its potential for further optimization through structure-based drug design.
In conclusion, 1H-Pyrido[3,4-e]-1,4-diazepine, with its unique structural features and promising biological activities, represents an exciting area of research in medicinal chemistry. Its versatility as a scaffold for drug design and its potential applications in treating a range of diseases make it a subject of continued scientific interest.
2090528-82-6 (1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)-) 関連製品
- 2060052-89-1((7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol)
- 1158406-56-4((4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride)
- 13173-09-6(Bicyclo[3.2.0]hept-2-en-6-one)
- 1238869-86-7(5-Methyl-4-(thiophen-2-yl)-1H-pyrazol-3-amine Hydrochloride)
- 1469439-69-7(1469439-69-7)
- 1804045-45-1(2-Fluoro-5-nitro-3-(trifluoromethylthio)toluene)
- 886370-50-9(2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid)
- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)
- 1805187-94-3(6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol)
- 153562-20-0(7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE)



